Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate (CAS 2327184-31-4, MF: C24H31NO2, MW: 365.51 g/mol) is a chiral, trans-configured pyrrolidine-3-carboxylate ester featuring an N-benzyl substituent and a 4-(tert-butyl)phenyl group at the C4 position. As documented in patent literature, this compound class serves as a key synthetic intermediate for pyrrolidine carboxylic acids used in the preparation of melanocortin-4 receptor (MC-4R) agonists, which are being investigated for obesity, diabetes, and sexual dysfunction.

Molecular Formula C24H31NO2
Molecular Weight 365.5 g/mol
Cat. No. B12303042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate
Molecular FormulaC24H31NO2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1C2=CC=C(C=C2)C(C)(C)C)CC3=CC=CC=C3
InChIInChI=1S/C24H31NO2/c1-5-27-23(26)22-17-25(15-18-9-7-6-8-10-18)16-21(22)19-11-13-20(14-12-19)24(2,3)4/h6-14,21-22H,5,15-17H2,1-4H3
InChIKeyWVZYGSZLLFCKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate: Procurement-Relevant Identity and Core Characteristics


Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate (CAS 2327184-31-4, MF: C24H31NO2, MW: 365.51 g/mol) is a chiral, trans-configured pyrrolidine-3-carboxylate ester featuring an N-benzyl substituent and a 4-(tert-butyl)phenyl group at the C4 position . As documented in patent literature, this compound class serves as a key synthetic intermediate for pyrrolidine carboxylic acids used in the preparation of melanocortin-4 receptor (MC-4R) agonists, which are being investigated for obesity, diabetes, and sexual dysfunction [1]. Commercially, the compound is supplied as a light yellow oil with a purity specification of 98% and requires storage at 2–8°C .

Why Generic Substitution of Ethyl 1-Benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate Fails: Structural and Physicochemical Hurdles


Substituting this compound with a closely related pyrrolidine-3-carboxylate analog is not straightforward because small structural changes produce disproportionately large shifts in key physicochemical parameters that govern downstream synthetic utility and biological performance. The N-benzyl group eliminates the hydrogen bond donor capacity (H-donors = 0), which, in combination with the lipophilic tert-butylphenyl moiety, yields a LogP of 4.76 — a value that differs by over 1.7 log units from the 4-phenyl analog and alters membrane permeation and CNS penetration potential . Additionally, the trans-(3R,4S) stereochemistry is a critical determinant for chiral resolution pathways in MC-4R agonist synthesis, as established by the Merck patent process that specifically requires this configuration for high-yield, chromatography-free production of enantiopure pyrrolidine acid intermediates [1]. Using the 4-isopropyl, 4-chloro, or N-unsubstituted analogs would necessitate re-optimization of the entire synthetic sequence and would compromise the stereochemical fidelity of downstream active pharmaceutical ingredients.

Quantitative Differentiation Evidence for Ethyl 1-Benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate Against Closest Analogs


LogP Advantage: 56-Fold Higher Lipophilicity vs. the 4-Phenyl Methyl Ester Analog

The target compound exhibits a computed LogP of 4.76, substantially exceeding the LogP of 3.01 for the closest structurally analogous commercial comparator, methyl trans-1-benzyl-4-phenylpyrrolidine-3-carboxylate (CAS 87813-03-4), which bears an unsubstituted phenyl ring at C4 and a methyl ester . This 1.75 log unit increase translates to a theoretical ~56-fold higher octanol-water partition coefficient, which is directly relevant to membrane permeability and blood-brain barrier penetration predictions for CNS-targeted programs [1].

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Hydrogen Bond Donor Elimination: N-Benzyl vs. N-Unsubstituted Secondary Amine Analogs

The target compound has zero hydrogen bond donors (H_Donors = 0), whereas the N-unsubstituted analog ethyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate (CAS 1772254-18-8, XLogP3 = 3.2) possesses one H-donor from its secondary amine (NH) [1]. The absence of an H-donor in the target compound reduces its topological polar surface area (TPSA) to 29.54 Ų compared to 38.3 Ų for the N-unsubstituted analog, a 23% reduction [1]. This difference is consequential because TPSA and H-donor count are two of the strongest predictors of passive CNS permeability; a TPSA below 60 Ų combined with zero H-donors is strongly associated with favorable brain exposure [2].

Hydrogen Bonding CNS Penetration Off-Target Selectivity

Steric Bulk at C4: tert-Butyl vs. Isopropyl Substituent Differentiation

The 4-(tert-butyl)phenyl substituent of the target compound (MW 365.51 g/mol) provides a larger steric footprint than the 4-isopropylphenyl group in the direct analog ethyl trans-1-benzyl-4-(4-isopropylphenyl)pyrrolidine-3-carboxylate (CAS 2327127-53-5, MW 351.49 g/mol) . In the Merck MC-4R agonist SAR series (Bioorg Med Chem Lett 2008, 18:3242–3247), the tert-butylpyrrolidine archetype was explicitly identified as yielding potent and orally bioavailable MC-4R modulators, with the tert-butyl group contributing to enhanced receptor subtype selectivity [1]. While direct IC50 data for this specific intermediate are not published, the patent literature establishes that the tert-butylphenyl substitution pattern at the pyrrolidine C4 position is integral to the pharmacophore of the final MC-4R agonists [2].

Steric Effects Receptor Binding Structure-Activity Relationship

Procurement Cost Efficiency: Target Compound vs. N-Unsubstituted Racemic Analog

At comparable purity levels, the target compound is substantially more economical than its N-unsubstituted analog. From GlpBio, the target compound (CAS 2327184-31-4) is priced at $180 per 250 mg, whereas the N-unsubstituted racemic analog rac-ethyl (3R,4S)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate (CAS 2227700-27-6) is listed by Enamine at $906 per 250 mg [1]. This represents a 5-fold cost advantage per unit mass for the N-benzylated compound. Furthermore, the target compound is available in 1 g quantities at $435, enabling multi-gram procurement for synthetic campaigns, while the N-unsubstituted analog escalates to $2,566 for 5 g [1].

Procurement Cost Efficiency Scale-Up Economics

Patent-Validated Synthetic Utility: Direct Precursor to MC-4R Agonist Carboxylic Acid Intermediates

US Patent US20060199958A1 explicitly teaches that trans-1-benzyl-4-aryl-pyrrolidine-3-carboxylic acid esters of general formula (X), wherein the aryl group may be phenyl substituted with R3 (including alkyl), are direct precursors to pyrrolidine carboxylic acids of formula (I) — key intermediates for MC-4R agonists [1]. The patented process achieves an overall yield of approximately 71% with >99.9% enantiomeric excess without requiring chiral chromatography, underscoring the critical role of the trans stereochemistry and the N-benzyl protecting group in enabling an efficient, scalable synthesis [1]. The target compound, bearing the 4-(tert-butyl)phenyl substituent, falls within the claimed genus and can be hydrolyzed to the corresponding carboxylic acid, which is then elaborated to the final MC-4R agonist. In contrast, the N-unsubstituted analog (CAS 1772254-18-8) lacks the N-benzyl group required for the patented intramolecular cyclization pathway and would necessitate a fundamentally different synthetic route [2].

MC-4R Agonist Patent-Validated Intermediate Stereochemical Fidelity

TPSA and CNS Drug-Likeness: Favorable Profile vs. the N-Unsubstituted Analog

The target compound's TPSA of 29.54 Ų falls well within the established CNS drug-likeness threshold of <60–70 Ų, whereas the N-unsubstituted analog (CAS 1772254-18-8) exhibits a TPSA of 38.3 Ų due to its secondary amine contributing additional polar surface area [1]. Although both values are below the CNS cutoff, the 8.76 Ų difference (23% lower for the target) is meaningful when combined with the LogP advantage described in Evidence Item 1, as the TPSA-LogP product is a more stringent predictor of passive brain permeation [2]. The target compound's combination of lower TPSA (29.54 Ų) and higher LogP (4.76) places it in a physicochemical space more closely aligned with successful CNS drugs compared to either the N-unsubstituted analog or the 4-phenyl methyl ester analog [2].

CNS Drug-Likeness TPSA Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for Ethyl 1-Benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate


MC-4R Agonist Lead Optimization: Direct Hydrolysis to Enantiopure Carboxylic Acid Intermediate

As validated by US Patent US20060199958A1, this compound serves as a direct precursor to trans-1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid through simple ester hydrolysis [1]. The resulting carboxylic acid is the key intermediate for amide coupling with diverse amine fragments to generate MC-4R agonist candidate libraries. The patented process achieves >99.9% ee without chiral chromatography, making this compound the optimal starting material for medicinal chemistry teams pursuing melanocortin receptor-targeted obesity and metabolic disorder therapeutics. The tert-butyl group, identified as a critical pharmacophoric element in the Bioorg Med Chem Lett 2008 MC-4R SAR study, is already installed, eliminating the need for late-stage functionalization [2].

CNS-Penetrant Compound Library Synthesis Using Favorable Physicochemical Properties

With a LogP of 4.76, TPSA of 29.54 Ų, and zero hydrogen bond donors, this compound occupies a privileged physicochemical space associated with CNS drug-likeness . It is an ideal building block for constructing focused libraries of CNS-penetrant pyrrolidine derivatives. The N-benzyl group can be selectively removed via hydrogenolysis to reveal a secondary amine for further diversification, while the ethyl ester enables saponification to the carboxylic acid for amide bond formation. This orthogonal protecting group strategy, combined with the compound's favorable computational CNS profile, makes it superior to the 4-isopropyl or 4-phenyl analogs for neuroscience-focused discovery programs.

Cost-Efficient Scale-Up of Chiral Pyrrolidine Building Blocks for Preclinical Candidate Synthesis

At $180 per 250 mg and $435 per gram, the target compound is 5-fold more economical than the N-unsubstituted racemic analog ($906/250 mg) while providing superior stereochemical definition and synthetic versatility . For contract research organizations (CROs) and pharmaceutical process chemistry groups scaling up MC-4R agonist candidates, selecting this compound over the N-unsubstituted alternative reduces raw material costs by approximately 80% at the gram scale. The compound's availability from multiple suppliers (Leyan, GlpBio) ensures supply chain redundancy and competitive pricing for multi-gram to kilogram procurement.

Structure-Activity Relationship Studies Exploring 4-Aryl Substitution Effects on MC-4R Pharmacology

In systematic SAR campaigns comparing 4-aryl substituent effects (phenyl vs. 4-chlorophenyl vs. 4-isopropylphenyl vs. 4-tert-butylphenyl), this compound provides the maximal steric and lipophilic extreme of the series. As demonstrated in the tert-butylpyrrolidine MC-4R modulator literature, the tert-butyl group contributes to both potency and oral bioavailability [2]. The compound can be hydrolyzed and coupled to a common amine partner, enabling direct pharmacological comparison against analogs bearing smaller or more polar 4-substituents. This head-to-head SAR dataset allows medicinal chemists to quantify the contribution of the tert-butyl group to target binding, selectivity, and pharmacokinetic endpoints.

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